Prosomatostatin

Endocrinology Insulin Secretion Pancreatic Function

Prosomatostatin (Somatostatin-28) is a high-purity (≥97% HPLC) research peptide for discerning laboratories. Its distinct SSTR5 selectivity and ~5-fold greater insulin inhibition potency over SS-14 enables robust in vivo metabolic studies at lower doses. The prolonged GH suppression window facilitates complex physiological protocols, while its N-terminal fragment (NT-proSST) serves as a stable biomarker proxy, outperforming direct somatostatin measurement. Researchers investigating peptide clearance rely on its quantifiable 1.86-min plasma half-life as a critical comparator. Procure this essential tool to elevate your somatostatinergic research with superior biological resolution.

Molecular Formula C137H207N41O39S3
Molecular Weight 3148.6 g/mol
CAS No. 73032-94-7
Cat. No. B1591216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProsomatostatin
CAS73032-94-7
Synonymsprosomatostatin
somatostatin Mr 15,000
Molecular FormulaC137H207N41O39S3
Molecular Weight3148.6 g/mol
Structural Identifiers
SMILESCC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)N)C(=O)O)CO)C(C)O)CC8=CC=CC=C8)O
InChIInChI=1S/C137H207N41O39S3/c1-69(154-113(194)82(37-19-22-47-138)159-115(196)85(40-25-50-149-136(145)146)160-118(199)87(44-45-106(188)189)163-116(197)86(41-26-51-150-137(147)148)164-130(211)101-43-27-52-177(101)133(214)72(4)156-114(195)88(46-54-218-7)158-110(191)71(3)155-129(210)100-42-28-53-178(100)134(215)95(61-104(144)186)171-126(207)96(65-180)172-124(205)93(59-102(142)184)165-111(192)70(2)153-112(193)80(141)64-179)109(190)152-63-105(187)157-98-67-219-220-68-99(135(216)217)174-127(208)97(66-181)173-132(213)108(74(6)183)176-125(206)91(57-77-33-15-10-16-34-77)170-131(212)107(73(5)182)175-119(200)84(39-21-24-49-140)161-122(203)92(58-78-62-151-81-36-18-17-35-79(78)81)168-121(202)90(56-76-31-13-9-14-32-76)166-120(201)89(55-75-29-11-8-12-30-75)167-123(204)94(60-103(143)185)169-117(198)83(162-128(98)209)38-20-23-48-139/h8-18,29-36,62,69-74,80,82-101,107-108,151,179-183H,19-28,37-61,63-68,138-141H2,1-7H3,(H2,142,184)(H2,143,185)(H2,144,186)(H,152,190)(H,153,193)(H,154,194)(H,155,210)(H,156,195)(H,157,187)(H,158,191)(H,159,196)(H,160,199)(H,161,203)(H,162,209)(H,163,197)(H,164,211)(H,165,192)(H,166,201)(H,167,204)(H,168,202)(H,169,198)(H,170,212)(H,171,207)(H,172,205)(H,173,213)(H,174,208)(H,175,200)(H,176,206)(H,188,189)(H,216,217)(H4,145,146,149)(H4,147,148,150)
InChIKeyGGYTXJNZMFRSLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 mg / 0.5 mg / 1 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prosomatostatin (CAS 73032-94-7) for Research: Chemical Identity and Role as a Native Somatostatin Precursor


Prosomatostatin, also known as Somatostatin-28, is a 28-amino acid cyclic peptide with the molecular formula C137H207N41O39S3 and a molecular weight of 3148.56 g/mol . It is the primary precursor peptide for the native inhibitory hormones somatostatin-14 and somatostatin-28, generated by post-translational cleavage of the 92-amino acid preprosomatostatin [1]. As a high-purity (≥97% by HPLC) research tool, it is supplied as a powder with a peptide content exceeding 70%, is soluble in water at 1 mg/mL, and requires storage at -20°C .

Why Prosomatostatin (CAS 73032-94-7) Cannot Be Replaced by Somatostatin-14 or Synthetic Analogs


Somatostatin-14 (SS-14) and the 28-amino acid Prosomatostatin (SS-28) are not interchangeable due to their distinct receptor subtype selectivity profiles, differential in vivo potencies, and divergent plasma half-lives [1]. While SS-14 binds with high affinity to somatostatin receptors (SSTRs) 1-4, SS-28 demonstrates greater selectivity for SSTR5, leading to unique pharmacological outcomes . This molecular divergence translates into quantifiable differences in biological activity, such as the 5-fold greater potency of Prosomatostatin in inhibiting insulin release compared to SS-14, and its prolonged duration of action in suppressing growth hormone secretion [2]. Furthermore, the N-terminal prosomatostatin fragment (NT-proSST) exhibits plasma stability and concentration levels (~1000-fold higher than somatostatin) that are fundamentally different from its cleavage products, making it a uniquely suitable biomarker proxy where direct somatostatin measurement fails due to its ultra-short half-life [3]. These biochemical and functional distinctions preclude generic substitution in experimental systems.

Quantitative Evidence for Selecting Prosomatostatin (CAS 73032-94-7) over Somatostatin-14 and Analogs


5-Fold Higher Potency of Prosomatostatin vs. Somatostatin-14 in Inhibiting Insulin Release In Vivo

In a comparative in vivo rat study, synthetic prosomatostatin (SS-28) demonstrated a significantly enhanced inhibitory effect on insulin release compared to somatostatin-14 (SS-14). When assessed on a weight basis, prosomatostatin was approximately 5 times more effective at suppressing plasma insulin levels than SS-14 [1]. This quantifiable potency difference highlights the functional divergence between the native precursor and its shorter cleavage product.

Endocrinology Insulin Secretion Pancreatic Function

Greater and More Prolonged Suppression of Growth Hormone Release in Humans by Prosomatostatin

A direct head-to-head clinical study in humans compared the effects of an equimolar dose of prosomatostatin (Pro-SS) and somatostatin (SS) on arginine-induced growth hormone (GH) release. The study demonstrated that Pro-SS caused a greater and more prolonged inhibition of GH release compared to SS [1]. This finding confirms the superior and extended pharmacodynamic profile of the 28-amino acid form in a human physiological context.

Neuroendocrinology Growth Hormone Regulation Clinical Research

Differential Plasma Half-Life of Prosomatostatin (1.86 min) vs. Somatostatin-14 (1.00 min)

Pharmacokinetic analysis in humans revealed a significantly longer plasma half-life for prosomatostatin (S-28) compared to somatostatin-14 (S-14). The measured half-life of S-28 was 1.86 minutes, whereas that of S-14 was 1.00 minute, a difference attributed to a slower plasma clearance rate for the larger peptide [1]. This 86% increase in half-life, while still short, provides a measurable advantage in terms of duration of action.

Pharmacokinetics Peptide Stability Drug Development

N-Terminal Prosomatostatin (NT-proSST) Fragment Circulates at 1000-Fold Higher Concentration and with Greater Stability than Somatostatin

The N-terminal fragment of prosomatostatin, NT-proSST (prosomatostatin 1-64), circulates in human plasma at concentrations approximately 1000-fold higher than somatostatin itself and exhibits much greater plasma stability [1]. This stability allows it to serve as a reliable surrogate marker for somatostatin production, which is otherwise undetectable due to its rapid degradation. In the large-scale PREVEND study (n=8134), plasma NT-proSST was measured at mean concentrations of 412 pmol/L in men and 364 pmol/L in women, and was independently associated with incident cardiovascular disease (CVD) and all-cause mortality [1].

Biomarker Discovery Cardiovascular Research Diagnostic Development

Optimal Application Scenarios for Prosomatostatin (CAS 73032-94-7) Based on Quantitative Evidence


In Vivo Studies of Pancreatic Hormone Regulation Requiring High-Potency Insulin Suppression

Prosomatostatin is the preferred reagent for in vivo rodent models investigating the regulation of insulin, glucagon, and glucose homeostasis. Its demonstrated ~5-fold greater potency in inhibiting insulin release compared to somatostatin-14 [1] allows for more robust physiological effects at lower doses, minimizing potential confounding effects from higher peptide loads. This is particularly valuable for acute metabolic challenge studies (e.g., arginine stimulation tests) where potent and rapid suppression of pancreatic hormones is required.

Human Neuroendocrine Challenge Tests Focused on Growth Hormone Axis Dynamics

In clinical research settings examining the hypothalamic-pituitary axis, prosomatostatin offers a distinct advantage over somatostatin-14 for suppressing growth hormone (GH) release. Human studies have confirmed that prosomatostatin provides a greater and more prolonged inhibition of GH secretion following arginine stimulation [2]. This extended duration of action is critical for experiments requiring a sustained suppression window, allowing for more complex sampling protocols or combination with other secretagogues.

Development and Validation of Immunoassays for Somatostatinergic System Activity

Given the extremely short half-life (1-3 minutes) of mature somatostatin peptides, direct measurement in biological fluids is unreliable. Prosomatostatin-derived fragments, particularly the N-terminal pro-sequence (NT-proSST), circulate at ~1000-fold higher concentrations and with far greater stability [3]. This makes prosomatostatin the essential reference standard and immunogen source for developing robust immunoassays (ELISA, RIA) that accurately quantify somatostatinergic tone in human plasma, enabling large-scale epidemiological studies and diagnostic applications in cardiovascular and metabolic disease [3].

Pharmacokinetic Studies Comparing Native Peptide Clearance and Degradation Pathways

Prosomatostatin (SS-28) serves as a critical comparator compound for investigations into peptide clearance mechanisms. Its human plasma half-life of 1.86 minutes, compared to 1.00 minute for SS-14 [4], provides a quantifiable baseline for evaluating the impact of N-terminal extensions on peptide stability and renal/hepatic clearance. This makes it an invaluable tool for researchers developing peptide modifications or novel delivery formulations aimed at extending the in vivo residence time of somatostatinergic agents.

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